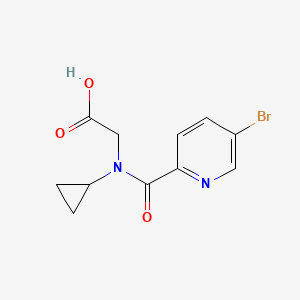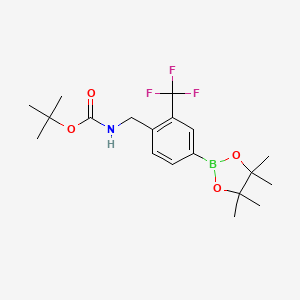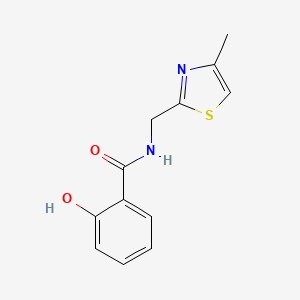
n-(5-Bromopicolinoyl)-n-cyclopropylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(5-Bromopicolinoyl)-n-cyclopropylglycine: is a synthetic organic compound that belongs to the class of brominated pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a picolinoyl group, and a cyclopropylglycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Bromopicolinoyl)-n-cyclopropylglycine typically involves the following steps:
Bromination of Picolinic Acid: The starting material, picolinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Picolinoyl Chloride: The brominated picolinic acid is then converted to picolinoyl chloride using thionyl chloride or oxalyl chloride.
Coupling with Cyclopropylglycine: The picolinoyl chloride is reacted with cyclopropylglycine in the presence of a base such as triethylamine or pyridine to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: n-(5-Bromopicolinoyl)-n-cyclopropylglycine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom at the 5-position of the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-(5-Bromopicolinoyl)-n-cyclopropylglycine is used as a building block in the synthesis of more complex organic molecules. Its brominated pyridine ring makes it a versatile intermediate for further functionalization.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features allow it to interact with specific binding sites, making it useful in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of n-(5-Bromopicolinoyl)-n-cyclopropylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and cyclopropylglycine moiety allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
n-(5-Bromopicolinoyl)-n-propylglycine: Similar structure with a propyl group instead of a cyclopropyl group.
n-(5-Bromopicolinoyl)-n-methylglycine: Similar structure with a methyl group instead of a cyclopropyl group.
n-(5-Bromopicolinoyl)-n-ethylglycine: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness: n-(5-Bromopicolinoyl)-n-cyclopropylglycine is unique due to the presence of the cyclopropylglycine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
特性
分子式 |
C11H11BrN2O3 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C11H11BrN2O3/c12-7-1-4-9(13-5-7)11(17)14(6-10(15)16)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,15,16) |
InChIキー |
LWRAERFYSCVYNR-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC(=O)O)C(=O)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
